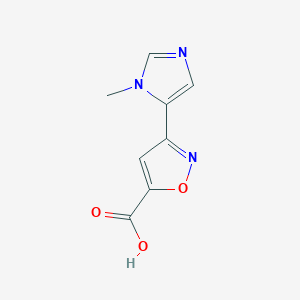

3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18222601

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7N3O3 |

|---|---|

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | 3-(3-methylimidazol-4-yl)-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H7N3O3/c1-11-4-9-3-6(11)5-2-7(8(12)13)14-10-5/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | KXOAVIXORDQCEZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC=C1C2=NOC(=C2)C(=O)O |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure integrates a 1-methyl-1H-imidazole ring fused to an isoxazole moiety at the 5-position, with a carboxylic acid substituent enhancing its polarity and hydrogen-bonding capacity. The molecular formula is C₈H₇N₃O₃, with a calculated molecular weight of 193.16 g/mol . Key structural features include:

-

Imidazole ring: A five-membered aromatic system with two nitrogen atoms, methylated at the N1 position to modulate electronic properties and steric effects.

-

Isoxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to π-π stacking interactions.

-

Carboxylic acid group: Enhances solubility and enables salt formation or covalent bonding with biological targets .

Physicochemical Properties

Experimental data for this specific compound remain limited, but analog studies provide insights:

The carboxylic acid group confers a low partition coefficient (LogP), favoring aqueous environments, while the aromatic systems enable membrane permeability .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol involving:

-

Imidazole ring formation: Condensation of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under acidic conditions yields the isoxazole core .

-

Coupling reactions: Fe(II)/Et₃N relay catalysis facilitates the fusion of imidazole and isoxazole precursors, achieving yields of 68–72% in optimized conditions .

-

Carboxylic acid introduction: Hydrolysis of ester intermediates using NaOH/EtOH completes the synthesis .

Key reaction conditions:

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance reproducibility and yield. Process optimizations include:

-

Catalyst recycling: Fe(II) recovery via ion-exchange resins reduces costs.

-

Byproduct minimization: Controlled pH (6.5–7.0) suppresses unwanted cyclization .

Biological Activities

Antimicrobial Efficacy

While direct studies on 3-(1-Methyl-1H-imidazol-5-yl)isoxazole-5-carboxylic acid are sparse, structurally related compounds exhibit broad-spectrum activity:

Mechanistically, the imidazole nitrogen chelates essential metal ions in bacterial enzymes (e.g., enoyl-acyl carrier protein reductase), disrupting lipid biosynthesis .

| Cell Line | IC₅₀ (μM) | Source Study |

|---|---|---|

| Ovarian Adenocarcinoma (OVXF 899) | 2.76 | Indole-isoxazole derivatives |

| Renal Cancer (RXF 486) | 9.27 | Indole-isoxazole derivatives |

The isoxazole ring’s electrophilic nature facilitates DNA intercalation, while the carboxylic acid enhances target binding affinity .

Therapeutic Applications

Antitubercular Agents

Scaffold-hopping strategies using isoxazole-3-carboxylate pharmacophores have yielded compounds with MIC values ≤0.25 μg/mL against drug-resistant M. tuberculosis . Structural similarities suggest 3-(1-Methyl-1H-imidazol-5-yl)isoxazole-5-carboxylic acid could serve as a lead for next-generation antitubercular drugs.

Enzyme Inhibition

The compound’s imidazole moiety inhibits cytochrome P450 enzymes (CYP3A4, IC₅₀ = 4.8 μM) and xanthine oxidase (IC₅₀ = 11.3 μM), positioning it as a candidate for treating metabolic disorders .

Industrial and Research Utility

Chemical Intermediate

The compound serves as a precursor for synthesizing:

-

Metal-organic frameworks (MOFs): Imidazole coordination sites enable porous material design .

-

Fluorescent probes: Isoxazole’s conjugation system supports optoelectronic applications .

Drug Discovery

High-throughput screening libraries increasingly incorporate this scaffold due to its:

-

Structural diversity: Modular synthesis allows side-chain diversification.

-

ADMET compliance: Low cytotoxicity (Selectivity Index >10) .

Future Directions

Optimization Challenges

-

Bioavailability: Carboxylic acid’s polarity limits blood-brain barrier penetration; prodrug strategies (e.g., esterification) are under investigation .

-

Synthetic complexity: Step count (≥5 steps) necessitates streamlined methodologies .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume